molecular formula C11H10ClNO3 B057098 (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 148857-42-5

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No.: B057098
CAS No.: 148857-42-5
M. Wt: 239.65 g/mol
InChI Key: KBRVYEPWGIQEOF-SSDOTTSWSA-N
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Description

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its isoindoline-1,3-dione core structure, which is substituted with a 3-chloro-2-hydroxypropyl group. The presence of the chiral center at the 2-position of the propyl group imparts stereochemical properties to the molecule, making it an interesting subject for studies in stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the following steps:

    Starting Material: The synthesis begins with isoindoline-1,3-dione as the core structure.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using reagents like hydrogen peroxide or osmium tetroxide.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, employing chiral catalysts or resolving agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.

    Automated Reaction Monitoring: Employing real-time analytical techniques to monitor reaction progress and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: The enantiomer of the compound, with different stereochemical properties.

    2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: The racemic mixture containing both enantiomers.

    2-(3-bromo-2-hydroxypropyl)isoindoline-1,3-dione: A similar compound with a bromo group instead of a chloro group.

Uniqueness

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRVYEPWGIQEOF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148857-42-5
Record name 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

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reacting (S)-(+)-epichlorohydrin with phthalimide to form a stereoisomer of 1-chloro-3-phthalimido-2-propanol;
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